alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile

Description

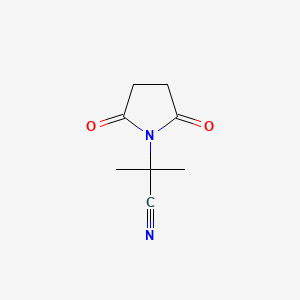

α,α-Dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile is a pyrrolidine derivative characterized by a five-membered lactam ring with two ketone groups (2,5-dioxo) and an acetonitrile substituent at the 1-position, flanked by two methyl groups.

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanenitrile |

InChI |

InChI=1S/C8H10N2O2/c1-8(2,5-9)10-6(11)3-4-7(10)12/h3-4H2,1-2H3 |

InChI Key |

YKZXQMDCLOGBRG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#N)N1C(=O)CCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile typically involves the reaction of a suitable pyrrolidine derivative with reagents that introduce the oxo and nitrile functionalities. One common method involves the use of this compound as a starting material, which is then subjected to nitrile formation reactions under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzomorphan Derivatives with Cyanoethyl/Cyanopropyl Substituents

Several benzomorphan derivatives in the evidence share functional groups with the target compound, particularly cyanoethyl or cyanopropyl chains (e.g., NIH 9364 A, NIH 9365 B, NIH 9369 A). These compounds exhibit potent analgesic activity but distinct pharmacological profiles:

Key Differences :

- Core Structure : Benzomorphans are bicyclic opioids, whereas the target compound’s pyrrolidine ring lacks the fused aromatic system, likely reducing opioid receptor affinity .

- Pharmacodynamics : The nitrile group in benzomorphans enhances lipophilicity and CNS penetration, contributing to their high potency but severe dependence risks. In contrast, the pyrrolidine core may favor metabolic stability with fewer CNS side effects .

Piperidine-Based Analogs

Piperidine derivatives (e.g., NIH 9264, NIH 9380) share functional motifs such as dimethyl and phenyl groups but differ in ring size and substitution patterns:

Key Differences :

- Ring Size : Piperidines (6-membered) vs. pyrrolidines (5-membered) alter conformational flexibility and receptor interactions.

- Functional Groups : The 2,5-dioxo groups in the target compound may enhance hydrogen bonding to targets like enzymes or ion channels, diverging from piperidine-based opioids’ mechanisms .

Morphinan Derivatives with Nitrile Modifications

Compounds like NIH 9354 ((-)-N-(2-Cyanoethyl)-3-hydroxymorphinan) integrate nitrile groups into morphinan scaffolds, a class with known opioid activity:

Key Differences :

- Scaffold : Morphinans have a rigid tetracyclic structure critical for µ-opioid receptor binding, absent in the flexible pyrrolidine system of the target compound.

- Mechanism: The target’s nitrile group may interact with non-opioid targets (e.g., kinases or ion channels), suggesting divergent therapeutic applications .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile with high purity?

- Methodological Answer : Synthesis should prioritize regioselective alkylation and cyclization steps. Use anhydrous conditions to prevent hydrolysis of the nitrile group. Purification via reversed-phase HPLC (≥95% purity) is recommended, as validated for structurally related acetonitrile derivatives . Characterization requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm the absence of regioisomers or byproducts.

Q. How can researchers validate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing aliquots at -20°C, 4°C, and room temperature. Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months). For analogs like 2-(3-cyanopropyl)benzomorphans, stability in propylene glycol vehicles has been demonstrated, but hydrolysis risks in aqueous buffers necessitate pH control .

Advanced Research Questions

Q. How should in vivo analgesic efficacy studies be designed to minimize interspecies variability?

- Methodological Answer : Use dual rodent models (e.g., mouse hot plate and tail-flick tests) to cross-validate ED₅₀ values. For example, ED₅₀ ranges for related cyanoethyl benzomorphans in mice were 0.01–0.9 mg/kg, with confidence intervals calculated via probit analysis . Include negative controls (vehicle) and positive controls (e.g., morphine) to normalize inter-experimental variability.

Q. What analytical approaches resolve contradictions between in vitro receptor binding and in vivo pharmacological data?

- Methodological Answer : If in vitro assays (e.g., μ-opioid receptor affinity) conflict with in vivo efficacy, evaluate metabolite activity via LC-MS/MS. For instance, 2-(2-cyanoethyl)benzomorphans showed unexpected CNS depression in monkeys despite high receptor affinity, suggesting active metabolites or off-target effects . Use knock-out animal models to isolate target pathways.

Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?

- Methodological Answer : Modify the pyrrolidine ring’s substituents to enhance blood-brain barrier penetration. For analogs like NIH 9364A, ethyl or methyl groups at the 5,9α-positions improved analgesic potency but increased dependence liability . Pair in vitro metabolic stability assays (e.g., microsomal half-life) with in vivo PK profiling in rodents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.